N-[4-(piperidin-1-yl)benzyl]acetamide
Description
N-[4-(Piperidin-1-yl)benzyl]acetamide is a synthetic organic compound characterized by a benzyl group substituted at the para position with a piperidin-1-yl moiety, linked to an acetamide functional group. This structure confers a balance of lipophilicity (via the piperidine and benzyl groups) and hydrogen-bonding capacity (via the acetamide), making it a promising candidate for pharmacological investigations.
Properties
IUPAC Name |
N-[(4-piperidin-1-ylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12(17)15-11-13-5-7-14(8-6-13)16-9-3-2-4-10-16/h5-8H,2-4,9-11H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKLNCCFZXTRIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(piperidin-1-yl)benzyl]acetamide typically involves the reaction of 4-(piperidin-1-yl)benzylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the generated acid. The reaction can be represented as follows:
4-(piperidin-1-yl)benzylamine+acetic anhydride→this compound+acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Common solvents used in the synthesis include dichloromethane, toluene, and ethanol. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Chemical Reactions Analysis
Types of Reactions
N-[4-(piperidin-1-yl)benzyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine or alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It has been investigated for its potential therapeutic effects, including its use as an analgesic, anti-inflammatory, and antipsychotic agent.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(piperidin-1-yl)benzyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, blocking their activity and preventing the progression of certain diseases. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural analogs and their biological properties:
| Compound Name | Molecular Formula | Key Substituents/Features | Biological Activity/Properties | Reference |
|---|---|---|---|---|
| N-(4-Aminophenyl)-2-(piperidin-1-yl)acetamide | C₁₈H₂₃N₃O | 4-Aminophenyl group | Analgesic activity | |
| N-[1-(2-Phenylethyl)piperidin-4-yl]acetamide | C₁₉H₂₅N₃O | Phenylethyl-piperidine linkage | Anesthetic (related to fentanyl derivatives) | |
| 2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide | C₂₂H₂₄N₄O | 2-Cyanophenyl, 3-methylphenyl groups | Enhanced pharmacological activity | |
| N-benzyl-2-[4-hydroxy-6-methylpyrimidin-2-yloxy]acetamide | C₁₇H₁₉N₃O₃ | Pyrimidinyloxy group | Moderate antibacterial activity | |
| N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide | C₂₀H₂₄N₄O₃S | Benzylpiperazine-sulfonylphenyl linkage | Versatile biological interactions | |
| N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide | C₁₃H₁₈N₄O₃S | Piperazine-sulfonylphenyl group | Antimicrobial potential |
Key Differences in Pharmacological Profiles
Piperidine vs. Piperazine Core :
- Compounds with a piperidine core (e.g., N-[4-(piperidin-1-yl)benzyl]acetamide) often exhibit stronger basicity due to the single nitrogen atom, enhancing interactions with central nervous system targets (e.g., opioid receptors) .
- Piperazine analogs (e.g., N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide) have two nitrogen atoms, improving solubility and enabling diverse binding modes with enzymes or GPCRs .
Substituent Effects: Electron-withdrawing groups (e.g., -CN in 2-[4-(2-cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide) enhance receptor affinity by stabilizing charge interactions . Sulfonyl groups (e.g., in N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide) improve metabolic stability and membrane permeability .
Biological Activity Trends: Analgesic Activity: Linked to 4-aminophenyl or phenylethyl substituents (e.g., N-(4-Aminophenyl)-2-(piperidin-1-yl)acetamide) . Antimicrobial Activity: Associated with heterocyclic substituents (e.g., pyrimidinyloxy or benzothiazole groups) .
Unique Advantages of this compound
- Structural Simplicity : The absence of bulky sulfonyl or benzoyl groups (common in analogs like those in ) may reduce off-target interactions.
- Balanced Physicochemical Properties : The benzyl-piperidine-acetamide combination offers moderate lipophilicity (logP ~2–3), favoring blood-brain barrier penetration for CNS applications .
- Synthetic Flexibility : The para-substituted benzyl group allows straightforward derivatization to optimize activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
